molecular formula C12H10N4O3S B2522219 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391862-61-6

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2522219
CAS No.: 391862-61-6
M. Wt: 290.3
InChI Key: YCDDYEQXBKBLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound featuring a thiadiazole ring, a nitrophenyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents to introduce the nitro group onto a phenyl ring.

    Formation of the Cyclopropanecarboxamide Moiety: This can be accomplished through cyclopropanation reactions, often using diazo compounds and transition metal catalysts, followed by amidation reactions to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies indicate that compounds similar to N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide exhibit significant anticancer properties. Research has shown that thiadiazole derivatives can induce apoptosis in various cancer cell lines.

Case Study: Antiproliferative Effects

A study synthesized a series of novel thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth, suggesting that this compound may have similar effects due to its structural analogies with other effective compounds .

CompoundCell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
This compoundTBDTBD

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Thiadiazole derivatives have been studied for their ability to inhibit inflammatory pathways.

Case Study: Inhibition of Inflammatory Pathways

Research indicates that compounds with a thiadiazole structure can inhibit specific enzymes involved in inflammation, such as lipoxygenase. Molecular docking studies have suggested that this compound could interact with these targets effectively .

CompoundTarget EnzymeInhibition Activity
Compound C5-LipoxygenaseModerate
This compoundTBDTBD

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that require precise control of conditions to achieve high yields and purity.

Synthesis Methodology

  • Starting Materials : Utilize commercially available reagents.
  • Reaction Conditions : Optimize temperature and solvent conditions for maximum yield.
  • Characterization : Confirm structure using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Toxicology and Safety

Initial assessments suggest that the compound is relatively safe for in vitro studies; however, comprehensive toxicological evaluations are necessary to establish its safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
  • N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
  • N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxylic acid

Uniqueness

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of the thiadiazole ring and the cyclopropanecarboxamide moiety also contributes to its distinct chemical and biological properties.

Biological Activity

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with 5-(3-nitrophenyl)-1,3,4-thiadiazole. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObserved Values
NMR (DMSO-d6) δ (ppm): 7.56 (m), 8.00 (m), 8.24 (d), 8.69 (d)
IR (KBr) ν: 3132 (N-H Stretch), 3070 (C-H Aromatic Stretch), 1678 (C=O Stretch)
Mass Spectrometry m/z: 300 (M+), 299, 272

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. This compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

  • Cell Line Studies : The compound exhibited significant antiproliferative activity against several human cancer cell lines including:
    • HepG2 (human liver cancer)
    • A549 (human lung cancer)
    • MCF-7 (human breast cancer)
    For instance, an IC50 value of approximately 0.28μg/mL0.28\mu g/mL was reported for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of critical cellular pathways. Molecular docking studies suggest that this compound may interact with tubulin and other proteins involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have been documented regarding the biological activity of thiadiazole derivatives:

  • A study by Xing et al. reported on the antifungal activities and cytotoxicity of various thiadiazole derivatives including cyclopropanecarboxamides. The results indicated that modifications at the phenyl ring significantly influenced the biological activity .
  • Another study focused on structure–activity relationships (SAR) demonstrated that substituents on the thiadiazole ring play a crucial role in enhancing anticancer properties. The presence of electron-withdrawing groups like nitro significantly improved cytotoxicity against cancer cells .

Properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-10(7-4-5-7)13-12-15-14-11(20-12)8-2-1-3-9(6-8)16(18)19/h1-3,6-7H,4-5H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDDYEQXBKBLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.